(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride
Description
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3.2ClH/c1-3-4-10-22(2)13-16-17(23)8-7-15-19(24)18(25-20(15)16)11-14-6-5-9-21-12-14;;/h5-9,11-12,23H,3-4,10,13H2,1-2H3;2*1H/b18-11-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHDGUZMXNGFM-LITYSXFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride is a synthetic organic molecule with potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran core : A fused bicyclic structure contributing to its biological activity.
- Pyridine moiety : Imparts additional pharmacological properties.
- Hydroxy and amino groups : These functional groups enhance solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
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Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
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Anticancer Properties :
- Preliminary studies have indicated cytotoxic effects on several cancer cell lines. For instance, it has been found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
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Neuroprotective Effects :
- The compound exhibits neuroprotective properties, potentially through the modulation of neurotransmitter systems. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with Receptors : It is hypothesized that the compound interacts with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and cognitive function.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative damage in cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
The compound (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride is a synthetic organic molecule with a complex structure that suggests various potential applications in scientific research, particularly in pharmacology and biochemistry. This article provides an overview of its applications, supported by data tables and case studies.
Antimicrobial Properties
Research indicates that compounds similar to this molecule exhibit antimicrobial activity against various pathogens. The structural components suggest potential interactions with bacterial cell membranes or metabolic pathways, making it a candidate for further investigation in antimicrobial therapy.
Cytotoxicity Studies
In vitro assays have shown that related compounds can affect both tumor and non-tumor cell lines. The cytotoxic effects can be evaluated using standard cell viability assays such as MTT or XTT assays, which measure metabolic activity as an indicator of cell health.
Neuroactivity
Given its structural components, the compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. Studies could focus on its effects on neurotransmitter release or receptor binding affinity.
Computational Studies
Computational methods like structure-activity relationship (SAR) analysis can predict the biological activity of this compound based on its molecular structure. These methods assess potential pharmacological effects, guiding experimental designs for further validation.
Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, pyridine ring | Neuroprotective effects |
| 1-Amino-3-(4-methoxyphenyl)propan-1-one | Aromatic amine, ketone | Antidepressant properties |
| Benzofuran derivatives | Benzofuran core, varied substituents | Antimicrobial activity |
The uniqueness of the target compound lies in its specific combination of functional groups and its potential multifunctional bioactivity compared to these similar compounds.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of benzofuran derivatives against Staphylococcus aureus. Results indicated that compounds with similar structural motifs demonstrated significant inhibition zones in agar diffusion assays, highlighting the potential of the target compound in developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects
In a cytotoxicity assay using human cancer cell lines (e.g., HeLa cells), related compounds were tested for their ability to induce apoptosis. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, suggesting that the target compound may also exhibit similar apoptotic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran-3-one derivatives with substituted benzylidene groups. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives
Key Observations
Substituent Effects on Bioactivity: The pyridinylmethylidene group in the target compound introduces a hydrogen-bond acceptor site (via the pyridine nitrogen), which is absent in analogs like 11a (trimethylbenzylidene) and 11b (cyanobenzylidene). This feature may enhance interactions with enzymes or receptors . The dihydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs (e.g., 11a, 11b), which rely on polar functional groups (e.g., CN in 11b) for solubility .
Synthetic Yields and Methods :
- The target compound’s synthesis likely follows a condensation pathway similar to 11a and 11b (reflux with aldehydes in acetic anhydride/acetic acid) . However, the dihydrochloride salt formation requires additional steps, such as HCl treatment.
- Yields for benzofuran-3-one derivatives (e.g., 57–68% in ) are comparable to those of related heterocycles, though salt formation may reduce overall yield .
Spectroscopic and Crystallographic Data: IR and NMR: The target compound’s hydroxyl (6-OH) and amine groups would show characteristic stretches at ~3,400 cm⁻¹ (OH) and ~2,800 cm⁻¹ (CH₂-N), distinguishing it from non-hydroxylated analogs like 11a . Crystallography: SHELX-refined structures (e.g., ) confirm the Z-configuration and planarity, critical for maintaining conjugation and stability .
Biological Relevance: The butyl(methyl)amino group in the target compound may confer membrane permeability, similar to tertiary amines in neuroactive drugs. In contrast, the bromo-benzodioxin analog () likely targets oxidative stress pathways due to its electrophilic bromine .
Research Findings and Implications
- Solubility and Bioavailability: The dihydrochloride salt form of the target compound likely exhibits superior pharmacokinetics compared to non-ionic analogs, as seen in related salt-form drugs .
- Structure-Activity Relationships (SAR) : Substitution at the 2-position (e.g., pyridinyl vs. benzodioxinyl) significantly alters electronic properties and binding affinities. For example, pyridinyl’s nitrogen may engage in charge-transfer interactions absent in halogenated analogs .
- Future Directions: Computational modeling (e.g., Hit Dexter 2.0 in ) could predict promiscuity or off-target effects, while LC/MS profiling () may identify minor metabolites .
Preparation Methods
Synthesis of the Benzofuran Core Structure
The benzofuran core is typically constructed via acid-catalyzed cyclization of substituted phenols with ketones or α,β-unsaturated carbonyl compounds. A Friedel-Crafts acylation strategy, as demonstrated in the synthesis of dronedarone intermediates, is particularly effective . For example, reacting 4-hydroxybenzaldehyde derivatives with methylbutylketone in the presence of methanesulfonic acid yields 2-butylbenzofuran intermediates . The reaction proceeds via electrophilic aromatic substitution, with the ketone acting as an acylating agent.
Key Reaction Conditions
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Solvent : Dichloroethane (anhydrous)
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Temperature : Reflux (80–90°C)
The 2,3-dihydrobenzofuran-3-one moiety is introduced through oxidation of the dihydrofuran intermediate. Sodium borohydride reduction of a ketone precursor, followed by selective oxidation with pyridinium chlorochromate (PCC), affords the 3-keto group .
Introduction of the 6-Hydroxy Group
The 6-hydroxy substituent is incorporated via demethylation of a methoxy-protected intermediate. A boron tribromide (BBr₃)-mediated deprotection step is commonly employed, as described in benzofuran derivative syntheses . For instance, treating 6-methoxy-2,3-dihydrobenzofuran-3-one with BBr₃ in dichloromethane at −78°C yields the 6-hydroxy product .
Optimization Notes
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Stoichiometry : 3.0 equiv BBr₃ ensures complete demethylation .
-
Workup : Quenching with methanol followed by aqueous NaHCO₃ neutralization minimizes side reactions .
Installation of the Butyl(methyl)amino Methyl Moiety
The 7-{[butyl(methyl)amino]methyl} group is introduced via a Mannich reaction or reductive amination. A two-step protocol involving chloromethylation followed by nucleophilic substitution with butylmethylamine is effective .
Procedure
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Chloromethylation : Treat the 7-position of the benzofuran core with paraformaldehyde and HCl gas in acetic acid to form the chloromethyl intermediate .
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Amination : React the chloromethyl derivative with butylmethylamine (2.0 equiv) in THF at 60°C for 12 hours .
Yield : 68–72% after column purification .
Formation of the Pyridin-3-ylmethylidene Substituent
The (Z)-configured pyridin-3-ylmethylidene group at position 2 is installed through a Knoevenagel condensation. Reacting 2-oxo-2,3-dihydrobenzofuran-3-one with pyridine-3-carbaldehyde in the presence of piperidine as a base affords the desired α,β-unsaturated ketone .
Stereoselectivity
Salt Formation to Dihydrochloride
Conversion to the dihydrochloride salt enhances solubility and stability. Treating the free base with HCl gas in ethyl acetate/ether (1:1) at 0°C precipitates the salt .
Critical Parameters
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HCl Equivalents : 2.2 equiv to ensure complete protonation .
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Crystallization Solvent : Ethyl acetate/hexane (3:7) yields high-purity crystals .
Characterization and Analytical Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| Molecular Formula | C₂₁H₂₅Cl₂N₃O₃ |
| Yield (Overall) | 42% (4 steps) |
Spectroscopic Data
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Core benzofuran formation : Utilizing [3,3]-sigmatropic rearrangements under basic conditions (e.g., NaH/THF) to construct the benzofuran scaffold .
- Functionalization : Introducing the pyridinylmethylidene moiety via condensation reactions with pyridine-3-carbaldehyde derivatives. The butyl(methyl)aminomethyl group is added through nucleophilic substitution or reductive amination .
- Salt formation : Conversion to the dihydrochloride salt using HCl in anhydrous solvents to enhance stability . Key validation: NMR (¹H/¹³C) and mass spectrometry confirm intermediate and final structures .
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of analytical techniques is required:
- NMR spectroscopy : Assigns proton environments (e.g., Z-configuration of the benzylidene group) and detects hydrogen bonding in the hydroxyl group .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography (if feasible): Resolves stereochemical ambiguities in the dihydrobenzofuran core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the formation of the benzylidene moiety?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of the aldehyde group.
- Catalysis : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can accelerate condensation kinetics .
- Temperature control : Mild heating (40–60°C) balances reaction rate and side-product formation. Note: Monitor reaction progress via TLC with UV-active visualization .
Q. What advanced analytical methods resolve discrepancies in purity assessments?
- HPLC-MS coupling : Separates isomers (e.g., E/Z configurations) and quantifies trace impurities (<0.1%) .
- Ion chromatography : Detects counterion stoichiometry (e.g., Cl⁻ content in dihydrochloride salt) .
- Stability-indicating assays : Forced degradation studies (e.g., pH, thermal stress) identify labile functional groups (e.g., hydrolysis of the enone system) .
Q. How do computational methods contribute to understanding this compound’s reactivity and stability?
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., hydroxyl group directing effects) .
- Molecular dynamics simulations : Model solvation effects on the hydrochloride salt’s solubility and aggregation behavior .
- Docking studies : Preliminary assessment of pyridinylmethylidene interactions with biological targets (e.g., kinase domains) .
Q. What experimental designs are appropriate for evaluating biological activity?
- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition studies .
- Control groups : Include structurally analogous compounds (e.g., non-chlorinated derivatives) to isolate the dihydrochloride’s pharmacological impact .
- Replicate variability : Randomized block designs with ≥3 replicates minimize batch-specific anomalies .
Q. How can structural modifications enhance this compound’s pharmacological profile?
- Functional group substitutions : Replace the butyl(methyl)amine with cyclic amines (e.g., piperazine) to modulate lipophilicity and blood-brain barrier penetration .
- Isosteric replacements : Swap the pyridinyl group with quinoline to test binding affinity in kinase assays .
- Prodrug strategies : Esterify the hydroxyl group to improve oral bioavailability .
Q. What strategies mitigate degradation under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
